tert-butyl 4-(2-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
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Description
Tert-butyl 4-(2-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate is a useful research compound. Its molecular formula is C16H21NO3 and its molecular weight is 275.348. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis : Tert-butyl 4-(2-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate is synthesized from tert-butyl-1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyl]pyridine-1-carboxylate. This process involves palladium-catalyzed coupling reactions with various substituted arylboronic acids, leading to the formation of a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Moskalenko & Boev, 2014) (Wustrow & Wise, 1991).
Characterization and Structural Analysis : Advanced spectroscopic methods like FTIR, NMR, and X-ray crystallographic analysis are employed to characterize the synthesized compounds. This includes examining the molecular and crystal structure, as well as identifying intramolecular hydrogen bonding (Çolak et al., 2021).
Synthesis as an Intermediate for Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is highlighted as an important intermediate in the synthesis of small molecule anticancer drugs. It's synthesized through multiple steps, including nucleophilic substitution, oxidation, halogenation, and elimination reactions (Zhang et al., 2018).
Role in Piperidine Derivatives Synthesis : The compound plays a role in the synthesis of piperidine derivatives, which have applications in pharmaceuticals and organic chemistry. This involves intramolecular nucleophilic opening of the oxirane ring and subsequent reactions with various electrophiles (Moskalenko & Boev, 2014).
Involvement in Metabolic Pathways of Drugs : It's involved in the metabolic pathways of certain drugs, where it undergoes various transformations, such as oxidation and N-dealkylation (Prakash et al., 2008).
Synthesis in Green Chemistry : Its derivatives are synthesized using green methods in ionic liquids, emphasizing environmentally friendly chemical processes (Zhang et al., 2013).
Properties
IUPAC Name |
tert-butyl 4-(2-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-10-8-12(9-11-17)13-6-4-5-7-14(13)18/h4-8,18H,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJRWBQKTOWRSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.